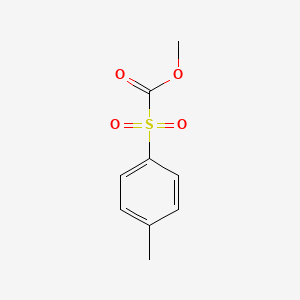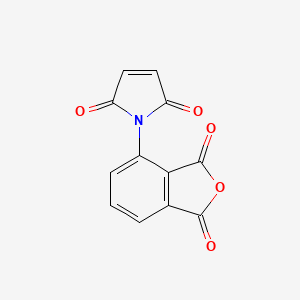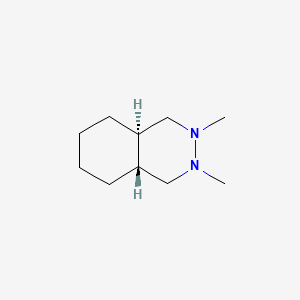
(4aR,8aR)-2,3-Dimethyldecahydrophthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,8aR)-2,3-Dimethyldecahydrophthalazine is a chiral compound with a unique structure that includes two methyl groups and a decahydrophthalazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4aR,8aR)-2,3-Dimethyldecahydrophthalazine typically involves the hydrogenation of phthalazine derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2,3-dimethylphthalazine using a palladium catalyst under high pressure and temperature. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methyl groups or the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: More saturated derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4aR,8aR)-2,3-Dimethyldecahydrophthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4aR,8aR)-2,3-Dimethyldecahydrophthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(4aR,8aR)-2-Methyldecahydroisoquinoline: Shares a similar decahydro structure but with different substituents.
(4aR,8aR)-2,3-Dimethyldecahydroisoquinoline: Similar structure with slight variations in the ring system.
Uniqueness: (4aR,8aR)-2,3-Dimethyldecahydrophthalazine is unique due to its specific stereochemistry and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
60387-16-8 |
|---|---|
Fórmula molecular |
C10H20N2 |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(4aR,8aR)-2,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydrophthalazine |
InChI |
InChI=1S/C10H20N2/c1-11-7-9-5-3-4-6-10(9)8-12(11)2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
Clave InChI |
OWKIFNQHMYDNTN-UWVGGRQHSA-N |
SMILES isomérico |
CN1C[C@@H]2CCCC[C@H]2CN1C |
SMILES canónico |
CN1CC2CCCCC2CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


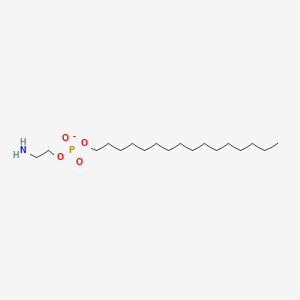
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
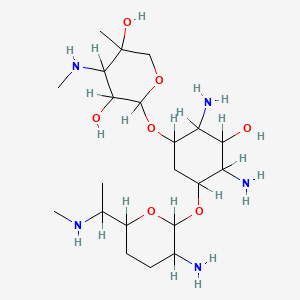

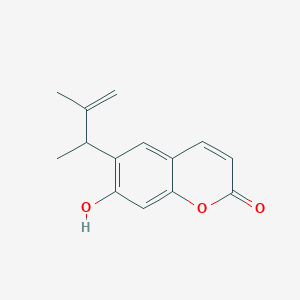

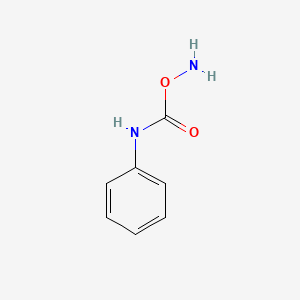
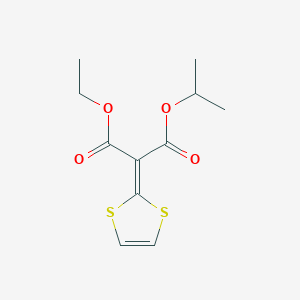
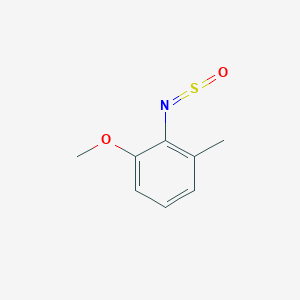
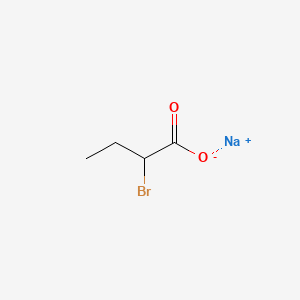
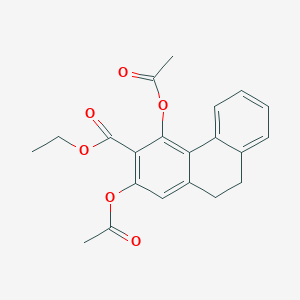
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
